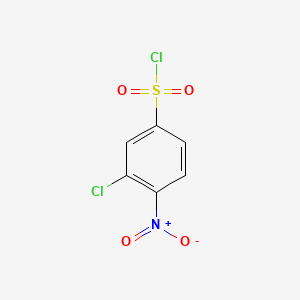
3-Chloro-4-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Chloro-4-nitrobenzene-1-sulfonyl chloride is a chemical compound used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .
Synthesis Analysis
The synthesis of this compound involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular formula of this compound is C6H3Cl2NO4S . Its molecular weight is 256.063 . The InChI code for this compound is 1S/C6H3Cl2NO4S/c7-5-3-4 (14 (8,12)13)1-2-6 (5)9 (10)11/h1-3H .Chemical Reactions Analysis
This compound can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Sulfonamide Derivatives
A range of sulfonamide derivatives was synthesized from 3-Chloro-4-nitrobenzene-1-sulfonyl chloride, demonstrating antimicrobial activity and potential DNA Gyrase-A inhibition. These derivatives were characterized using spectral methods and showed varying degrees of antimicrobial effectiveness, highlighting their potential in drug discovery and molecular biology research (Kumar et al., 2020).
Green Synthesis Approach
A novel green synthesis method for producing 3-Nitrobenzenesulfonyl chloride from nitrobenzene by chlorosulfonation reaction was developed. This method significantly reduced the production of acidic waste gas and wastewater by 40%, offering an eco-friendly alternative for the chemical synthesis industry (Chen Zhong-xiu, 2009).
Structural Analysis via Electron Diffraction and Quantum Chemical Study
The molecular structure of 4-nitrobenzene sulfonyl chloride was explored using gas-phase electron diffraction and quantum chemical studies. This research provided detailed insights into its molecular geometry and internal rotational barriers, contributing valuable information for chemical modeling and theoretical chemistry studies (Petrov et al., 2009).
Kinetic Studies of Isotopic Exchange Reactions
The kinetics of isotopic exchange reactions between nitro-derivatives of chlorobenzene and lithium chloride were investigated, revealing insights into the influence of solvent and temperature on reaction rates. This study has implications for understanding the mechanisms of chemical reactions and isotopic labeling techniques (Caddy et al., 1972).
Mechanism of Action
Target of Action
It is used as a precursor in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Mode of Action
It is known to participate in reactions such as copper-catalyzed arylative cyclization . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds.
Biochemical Pathways
Its role in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives suggests that it may influence pathways related to these compounds.
Result of Action
Its use in the synthesis of n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity suggests that it may have a role in disrupting nematode physiology.
Action Environment
It is known that this compound is a corrosive material , suggesting that it should be handled and stored carefully to maintain its stability and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPVHSGMXQEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660015 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64835-30-9 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64835-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)



![methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1461663.png)
amine](/img/structure/B1461664.png)
amine](/img/structure/B1461665.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)

